molecular formula C12H21NO2 B14635246 N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine CAS No. 56560-36-2

N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine

Cat. No.: B14635246
CAS No.: 56560-36-2
M. Wt: 211.30 g/mol
InChI Key: NKDKPHRSDXOULF-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C14H25NO2 It is known for its unique structure, which includes a tert-butyl group, an ethoxy group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable precursor. One common method involves the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . The reaction is carried out under inert atmosphere conditions at room temperature. The product is then purified through recrystallization from hexane to obtain crystals suitable for further analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine involves its ability to form stable intermediates and react with various substrates. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound can form stable oximes that can further react to form other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine is unique due to its combination of functional groups, which imparts distinct reactivity and potential applications in various fields. The presence of both the ethoxy and cyclohexene groups makes it a versatile compound for synthetic and industrial applications.

Properties

CAS No.

56560-36-2

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

N-(5-tert-butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C12H21NO2/c1-5-15-11-7-6-9(12(2,3)4)8-10(11)13-14/h7,9,14H,5-6,8H2,1-4H3

InChI Key

NKDKPHRSDXOULF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCC(CC1=NO)C(C)(C)C

Origin of Product

United States

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